(3,4-Dihydroxyphenyl)(diphenyl)acetic acid
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Overview
Description
2-(3,4-Dihydroxyphenyl)-2,2-diphenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of two phenyl groups and a dihydroxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-2,2-diphenylacetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with diphenylacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(3,4-dihydroxyphenyl)-2,2-diphenylacetic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-2,2-diphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-2,2-diphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-2,2-diphenylacetic acid involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
Diphenylacetic acid: Lacks the dihydroxyphenyl group but shares the phenylacetic acid structure.
Caffeic acid: Contains a similar dihydroxyphenyl group but differs in the acetic acid moiety.
Uniqueness
2-(3,4-Dihydroxyphenyl)-2,2-diphenylacetic acid is unique due to the combination of its dihydroxyphenyl and diphenylacetic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2,2-diphenylacetic acid |
InChI |
InChI=1S/C20H16O4/c21-17-12-11-16(13-18(17)22)20(19(23)24,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,21-22H,(H,23,24) |
InChI Key |
CFGVUEYDGCDQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=C(C=C3)O)O)C(=O)O |
Origin of Product |
United States |
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